5-(Chloromethyl)-2-(trifluoromethyl)thiazole
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Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)thiazole is a heterocyclic compound containing both chlorine and trifluoromethyl groups
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information on “5-(Chloromethyl)-2-(trifluoromethyl)thiazole”, it’s difficult to determine its exact mode of action. Trifluoromethylated compounds often interact with their targets through the trifluoromethyl group .
Biochemical Pathways
Trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole typically involves the reaction of thiazole derivatives with chloromethyl and trifluoromethyl reagents. One common method includes the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Trifluoromethylation Reactions: The trifluoromethyl group can participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(trifluoromethyl)oxazole
- 5-(Chloromethyl)-2-(trifluoromethyl)imidazole
- 5-(Chloromethyl)-2-(trifluoromethyl)isoxazole
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)thiazole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The thiazole ring also contributes to its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3NS/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPIMPPWENQHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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